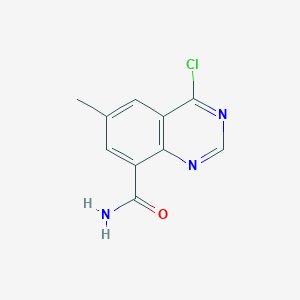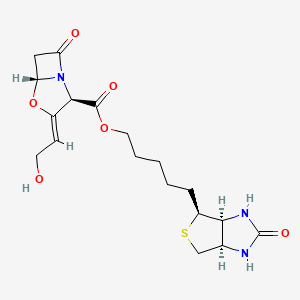
2-Biotin Clavulanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Biotin Clavulanate is a compound that combines the properties of biotin and clavulanic acidClavulanic acid is a β-lactamase inhibitor used in combination with β-lactam antibiotics to enhance their effectiveness by preventing their degradation by β-lactamase enzymes .
Méthodes De Préparation
The synthesis of 2-Biotin Clavulanate involves the esterification of the carboxylic group of clavulanic acid with a biotin moiety. Two synthetic approaches have been reported: direct binding and using a tetraethylenglycol linker. The latter offers advantages such as better solubility in aqueous solutions and lower steric hindrance . The reaction typically involves stirring commercially available potassium clavulanate and synthesized biotin iodide in dry dimethylformamide (DMF) under a nitrogen atmosphere at room temperature overnight .
Analyse Des Réactions Chimiques
2-Biotin Clavulanate undergoes several types of chemical reactions, including:
β-lactam ring opening: This reaction occurs through the interaction with aliphatic amino nitrogen, leading to different stability of the resulting conjugates.
Esterification: The carboxylic group of clavulanic acid reacts with biotin to form the ester linkage.
Common reagents used in these reactions include potassium clavulanate, biotin iodide, and dry DMF. The major products formed from these reactions are the biotinylated analogues of clavulanic acid, which can be used as probes for detecting haptenated serum proteins .
Applications De Recherche Scientifique
2-Biotin Clavulanate has several scientific research applications, including:
Allergy Studies: It is used to study protein haptenation by β-lactams, which is necessary to activate the immune system.
Protein Detection: The biotin moiety allows for the detection of conjugated proteins using streptavidin-based amplification techniques.
Mass Spectrometry: It is used in mass spectrometry to detect the haptenation of human serum albumin and other serum proteins.
Mécanisme D'action
The mechanism of action of 2-Biotin Clavulanate involves the β-lactam ring opening by aliphatic amino nitrogen, leading to the formation of stable conjugates. These conjugates can then interact with proteins, allowing for their detection and study . The biotin moiety facilitates the detection of these conjugates through biotin-streptavidin interactions .
Comparaison Avec Des Composés Similaires
2-Biotin Clavulanate is unique due to its combination of biotin and clavulanic acid, which allows for both the inhibition of β-lactamase enzymes and the detection of conjugated proteins. Similar compounds include:
Clavulanic Acid: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Biotinylated Compounds: Other compounds that have been biotinylated for detection purposes.
Propriétés
Formule moléculaire |
C18H25N3O6S |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C18H25N3O6S/c22-6-5-11-16(21-13(23)8-14(21)27-11)17(24)26-7-3-1-2-4-12-15-10(9-28-12)19-18(25)20-15/h5,10,12,14-16,22H,1-4,6-9H2,(H2,19,20,25)/b11-5-/t10-,12-,14+,15-,16+/m0/s1 |
Clé InChI |
WPEURQQFLVYESI-PIAKLCLOSA-N |
SMILES isomérique |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)OCCCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
SMILES canonique |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)OCCCCCC3C4C(CS3)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


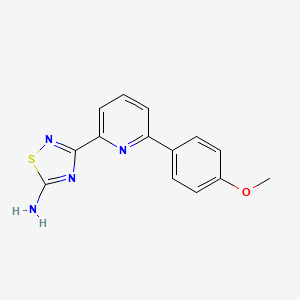
![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)
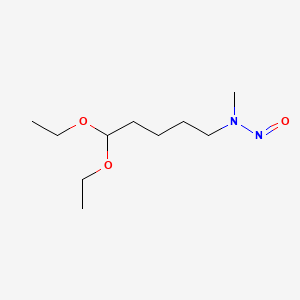

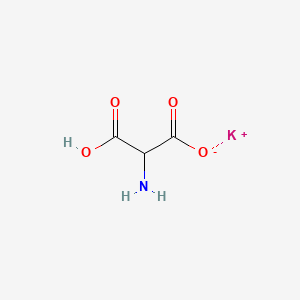

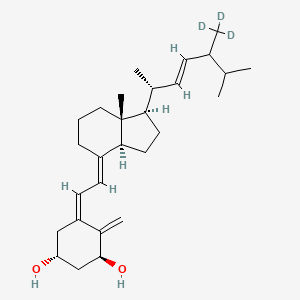
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)


